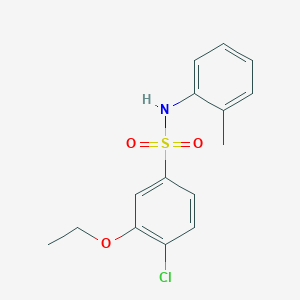

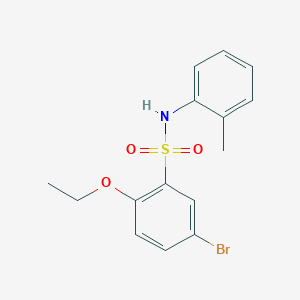

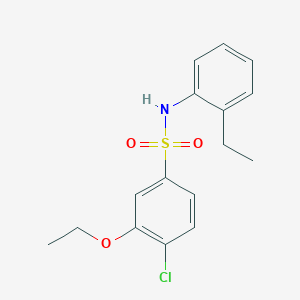

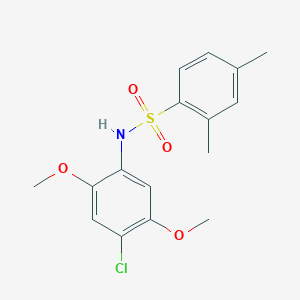

4-chloro-3-ethoxy-N-(2-ethylphenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloro-3-ethoxy-N-(2-ethylphenyl)benzenesulfonamide, also known as CEES, is a chemical compound that has been extensively studied for its potential use as a chemical warfare agent. CEES belongs to the family of sulfur mustards, which are known for their toxic effects on the skin, eyes, and respiratory system. In recent years, CEES has gained attention as a research tool for studying the mechanisms of sulfur mustard toxicity and developing new treatments for exposure to these agents.

Wirkmechanismus

The mechanism of action of 4-chloro-3-ethoxy-N-(2-ethylphenyl)benzenesulfonamide involves the formation of reactive intermediates that can cause damage to cellular components. 4-chloro-3-ethoxy-N-(2-ethylphenyl)benzenesulfonamide can react with DNA, proteins, and other cellular molecules, leading to cell death and tissue damage. 4-chloro-3-ethoxy-N-(2-ethylphenyl)benzenesulfonamide can also activate inflammatory pathways, leading to the release of cytokines and other inflammatory mediators.

Biochemical and Physiological Effects:

4-chloro-3-ethoxy-N-(2-ethylphenyl)benzenesulfonamide can cause a variety of biochemical and physiological effects, including DNA damage, protein oxidation, and lipid peroxidation. 4-chloro-3-ethoxy-N-(2-ethylphenyl)benzenesulfonamide can also cause inflammation and tissue damage, leading to the development of skin lesions, respiratory distress, and other symptoms of sulfur mustard exposure.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-chloro-3-ethoxy-N-(2-ethylphenyl)benzenesulfonamide in lab experiments include its relative ease of synthesis and its ability to mimic the toxic effects of sulfur mustard exposure. 4-chloro-3-ethoxy-N-(2-ethylphenyl)benzenesulfonamide can be used to study the mechanisms of sulfur mustard toxicity and to develop new treatments for exposure to these agents. The limitations of using 4-chloro-3-ethoxy-N-(2-ethylphenyl)benzenesulfonamide in lab experiments include its potential toxicity and the need for careful handling and disposal.

Zukünftige Richtungen

For research on 4-chloro-3-ethoxy-N-(2-ethylphenyl)benzenesulfonamide include the development of new treatments for sulfur mustard exposure, the identification of new targets for therapeutic intervention, and the development of new methods for detecting sulfur mustard exposure. Other areas of research include the development of new methods for synthesizing 4-chloro-3-ethoxy-N-(2-ethylphenyl)benzenesulfonamide and the study of its potential use as a research tool for studying other toxic agents.

Synthesemethoden

4-chloro-3-ethoxy-N-(2-ethylphenyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 2-ethylphenol and sodium ethoxide. Other methods involve the use of thionyl chloride or phosphorus pentachloride as the chlorinating agent. The synthesis of 4-chloro-3-ethoxy-N-(2-ethylphenyl)benzenesulfonamide is relatively simple and can be carried out in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

4-chloro-3-ethoxy-N-(2-ethylphenyl)benzenesulfonamide has been used extensively in scientific research to study the mechanisms of sulfur mustard toxicity. Studies have shown that 4-chloro-3-ethoxy-N-(2-ethylphenyl)benzenesulfonamide can cause damage to DNA and proteins, leading to cell death and tissue damage. 4-chloro-3-ethoxy-N-(2-ethylphenyl)benzenesulfonamide has also been used to develop new treatments for sulfur mustard exposure, including antioxidants and anti-inflammatory agents.

Eigenschaften

Molekularformel |

C16H18ClNO3S |

|---|---|

Molekulargewicht |

339.8 g/mol |

IUPAC-Name |

4-chloro-3-ethoxy-N-(2-ethylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C16H18ClNO3S/c1-3-12-7-5-6-8-15(12)18-22(19,20)13-9-10-14(17)16(11-13)21-4-2/h5-11,18H,3-4H2,1-2H3 |

InChI-Schlüssel |

QBQLXOZNXASOJI-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)OCC |

Kanonische SMILES |

CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)OCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)